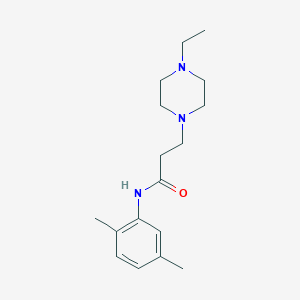

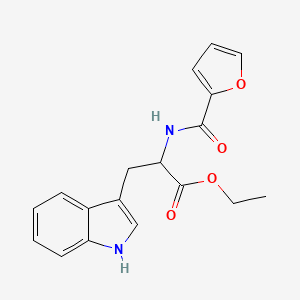

![molecular formula C16H12N6OS2 B5503661 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide involves strategic chemoselective thionation-cyclization reactions, starting from highly functionalized enamides. Lawesson's reagent is employed in a one-step process to mediate the transformation, leading to the introduction of diverse functional groups into the thiazole framework (Kumar, Parameshwarappa, & Ila, 2013). This methodology enables the efficient and versatile synthesis of thiazoles, showcasing the compound's intricate synthesis pathway.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a tetrazole ring, which has been extensively studied for its impact on biological activity. The tetrazole moiety, in particular, is known for mimicking the carboxyl group in drug molecules, thereby affecting the molecule's binding and activity profiles (Honma et al., 1983).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various biomolecules, attributed to the functional groups present on the tetrazole, thiazole, and thiophene rings. These interactions can lead to a range of biological activities, as demonstrated in studies evaluating the anticancer potential of related compounds through their ability to inhibit cancer cell growth (Ravinaik et al., 2021).

科学的研究の応用

Synthesis Techniques and Modifications

- Chemoselective Thionation-Cyclization of Enamides : Kumar et al. (2013) reported an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process involves a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).

Derivative Synthesis for Specific Applications

- Microwave-Assisted Synthesis for Bacteriocidal and Antimicrobial Activities : Hu et al. (2011) describe a rapid and efficient microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives have shown potential in bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).

Anticancer Research

- Exploration of Anticancer Activities : A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiallergic Potential

- Antiallergic Agent Development : Honma et al. (1983) synthesized a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to examine their antiallergic activity. One compound from this series showed significant potency and is undergoing further evaluation as an antiallergic agent (Honma et al., 1983).

Innovative Synthesis Methods

- Hydrazoic Acid Utilization in Continuous Flow Reactor : Gutmann et al. (2012) demonstrated the safe and efficient use of hydrazoic acid for the synthesis of 5-substitued-1H-tetrazoles in a continuous flow format. This method provides a safer approach for handling hydrazoic acid in the synthesis of related compounds (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

Safety and Hazards

特性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS2/c23-15(12-10-25-16(18-12)13-7-4-8-24-13)17-9-14-19-20-21-22(14)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQRQHDTCLZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CSC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)